molecular formula C19H36O B8357049 Nonadec-2-yn-1-ol

Nonadec-2-yn-1-ol

Cat. No. B8357049
M. Wt: 280.5 g/mol
InChI Key: CAURIUJAQYBXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonadec-2-yn-1-ol is a useful research compound. Its molecular formula is C19H36O and its molecular weight is 280.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

nonadec-2-yn-1-ol

InChI

InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-16,19H2,1H3

InChI Key

CAURIUJAQYBXHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC#CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 56.1 g of propargyl alcohol in 100 ml of tetrahydrofuran and 15.6 g of lithium in 1 liter of ammonia containing a trace of ferric chloride is stirred for 1 hour. A 76.4 ml portion of hexadecyl bromide is added and the mixture refluxed for 8 hours then evaporated. The residue is dissolved in ether and washed with 10% hydrochloric acid, dried and purified by flash chromatography, to give 47.4 g of the desired compound as white platelets, mp. 60° C.
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 56 1 g of propargyl alcohol in 100 ml of tetrahydrofuran and 15.6 g of lithium in 1 liter of ammonia containing a trace of ferric chloride is stirred for 1 hour. A 76.4 ml portion of hexadecyl bromide is added and the mixture refluxed for 8 hours then evaporated. The residue is dissolved in ether and washed with 10% hydrochloric acid, dried and purified by flash chromatography, to give 47.4 g of the desired compound as white platelets, mp. 60° C.
[Compound]
Name
56
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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